(6R,7S)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate
Description
(6R,7S)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate is a chiral spirocyclic compound featuring a 1-oxa-4-azaspiro[5.5]undecane core with a tert-butyl carboxylate group and an amino substituent. Its molecular formula is C₁₄H₂₆N₂O₃, with a molecular weight of 270.37 g/mol . The stereochemistry at the 6th and 7th positions (R,S configuration) distinguishes it from diastereomers and enantiomers. This compound is of interest in pharmaceutical research, particularly as a synthetic intermediate for bioactive molecules, owing to its spirocyclic rigidity and functional groups that enhance binding specificity .
Properties
IUPAC Name |
tert-butyl (6R,11S)-11-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-9-18-14(10-16)7-5-4-6-11(14)15/h11H,4-10,15H2,1-3H3/t11-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNQOHDCZZUHKK-SMDDNHRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CCCCC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@]2(C1)CCCC[C@@H]2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7S)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of the tert-butyl group: This step involves the use of tert-butylating agents under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(6R,7S)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and carboxylate groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to various substituted derivatives .
Scientific Research Applications
(6R,7S)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate is a synthetic organic compound with the molecular formula . It is characterized by a spirocyclic structure that includes a tert-butyl group, an amino group, and a carboxylate group.
Scientific Research Applications
This compound has several scientific research applications:
- Chemistry It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
- Biology It is investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Medicine It is explored for its potential therapeutic applications, particularly in drug development and medicinal chemistry.
- Industry It is utilized in the development of new materials and as a catalyst in certain industrial processes.
This compound has potential biological activities, including antimicrobial and anticancer properties. Preliminary studies indicate that it may modulate enzyme activity and influence cellular processes such as signal transduction and gene expression.
Structure Info
- IUPAC Name tert-butyl (6R,7S)-7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate
- Molecular Formula
- Molecular Weight 270.37 g/mol
- CAS Number 1932808-85-9
Representational Structure
Mechanism of Action
The mechanism of action of (6R,7S)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Stereoisomeric Variants
The stereochemistry of spirocyclic compounds significantly influences their physicochemical and biological properties. Key stereoisomers include:
Key Findings :
- Biological Activity: Stereochemistry impacts biological activity. This suggests that the (6R,7S) configuration in the target compound may offer unique bioactive advantages over its enantiomers.
- Synthetic Challenges : Isolation of specific stereoisomers requires enantioselective synthesis. For instance, tert-butyl 9-phenyl-1-azaspiro[5.5]undecane-1-carboxylate was synthesized with 32% yield via FCC, highlighting the complexity of spirocyclic syntheses .
Structural Analogs
Comparisons with structurally related spirocyclic compounds reveal trends in reactivity and applications:
Key Findings :
Physicochemical Properties
The target compound shares similar properties with its stereoisomers but differs in applications:
| Property | (6R,7S) Target | (6R,7R) Diastereomer | tert-butyl 9-phenyl Analog |
|---|---|---|---|
| LogP | 1.41 | 1.41 | ~3.5 (estimated) |
| Rotatable Bonds | 2 | 2 | 6 |
| Hydrogen Bond Donors | 1 | 1 | 0 |
| Synthetic Yield | Not reported | Not reported | 32% |
Key Findings :
- Lipophilicity : The target compound’s lower LogP (1.41) compared to tert-butyl 9-phenyl analogs (~3.5) suggests better aqueous solubility, advantageous for drug delivery .
- Synthetic Efficiency : Yields for spirocyclic syntheses vary widely (3–32%), emphasizing the need for optimized routes for the (6R,7S) configuration .
Biological Activity
(6R,7S)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate is a synthetic organic compound with the molecular formula C14H26N2O3. It features a spirocyclic structure characterized by the presence of a tert-butyl group, an amino group, and a carboxylate group. This compound has been the subject of research due to its potential biological activities, including antimicrobial and anticancer properties.
Molecular Structure
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C14H26N2O3 |
| Molecular Weight | 270.37 g/mol |
| CAS Number | 1932808-85-9 |
| IUPAC Name | tert-butyl (6R,7S)-7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate |
| SMILES | O=C(N1CCO[C@@]2(C1)CCCC[C@@H]2N)OC(C)(C)C |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways within cells. Preliminary studies indicate that it may modulate enzyme activity and influence cellular processes such as signal transduction and gene expression.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves the disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound appears to activate apoptotic pathways, leading to increased cell death in malignant cells while sparing normal cells.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating its potential as an antibacterial agent.
- Anticancer Research : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values observed at concentrations around 25 µM.
Comparison with Similar Compounds
A comparative analysis with structurally similar compounds reveals the unique biological profile of this compound:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | High |
| tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide | Low | Moderate |
| tert-butyl 3-amino-spiro[5.5]undecane | Low | Low |
Q & A
Q. Optimization Tips :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in nucleophilic substitutions .
- Temperature control : Maintain 0–25°C during sensitive steps (e.g., carbamate formation) to minimize side reactions .
- Purification : Use silica gel column chromatography (hexane:EtOAc gradients) for high purity (>95%) .
What chemical reactions are characteristic of this compound, and how do functional groups influence reactivity?
Basic Question
Key reactions include:
- Oxidation : The amino group can be oxidized to nitro or imino derivatives using KMnO₄ or H₂O₂ .
- Reduction : LiAlH₄ reduces the carbamate to a secondary amine .
- Nucleophilic substitution : The amino group reacts with acyl chlorides or alkyl halides to form amides or alkylated derivatives .
Q. Reactivity Drivers :
- The tert-butyl group sterically shields the carbamate, directing reactivity to the amino group.
- The spirocyclic ether stabilizes transition states via ring strain relief .
How can researchers resolve contradictions in reported biological activities of structurally similar spirocyclic compounds?
Advanced Question
Discrepancies in biological data (e.g., antimicrobial vs. anticancer activity) may arise from:
- Subtle structural variations : Compare analogs (e.g., tert-butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate) to isolate functional group effects .
- Assay conditions : Standardize in vitro protocols (e.g., MIC assays for antimicrobial activity) across studies.
- Computational modeling : Use molecular docking to predict target binding affinities and validate with SPR or ITC .
Q. Methodology :
- Perform comparative SAR studies with a panel of analogs.
- Validate findings using orthogonal assays (e.g., cell viability + target enzyme inhibition).
What advanced techniques are recommended for characterizing stereochemical purity and stability?
Advanced Question
- Chiral HPLC : Use a Chiralpak AD-H column (hexane:IPA 90:10) to determine enantiomeric excess (e.g., 95% ee reported in ).
- Dynamic NMR : Monitor conformational exchange in the spirocyclic system at variable temperatures.
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .
What safety protocols are critical for handling this compound in laboratory settings?
Basic Question
- Storage : Refrigerate (2–8°C) in airtight containers to prevent hydrolysis of the carbamate .
- Handling : Use PPE (gloves, goggles) and avoid inhalation; electrostatic discharge precautions are mandatory .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
How can this compound serve as a precursor in drug discovery, and what pharmacological targets are plausible?
Advanced Question
- Scaffold diversification : Modify the amino group to create libraries for high-throughput screening (e.g., sulfonamides for protease inhibition) .
- Target hypotheses :
- GPCRs : Spirocyclic amines often target serotonin or dopamine receptors.
- Kinases : The carbamate may act as a ATP-binding site competitor.
Q. Validation Steps :
- Perform radioligand binding assays for GPCRs.
- Use kinase profiling panels (e.g., Eurofins KinaseProfiler) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
